molecular formula C7H9NO2 B1412293 (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid CAS No. 184851-31-8

(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

Cat. No.: B1412293
CAS No.: 184851-31-8
M. Wt: 139.15 g/mol
InChI Key: LTBWRUUYOYWXEY-XRVVJQKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Azanorbornane Chemistry

The historical foundation of azanorbornane chemistry traces its origins to pioneering work in bicyclic nitrogen-containing heterocycles, with significant developments emerging from the study of rigid molecular scaffolds. The azanorbornane framework gained prominence through the influential research of Robert Vince, whose investigations into bicyclic lactam structures led to the development of what is now known as the Vince lactam, specifically 2-azabicyclo[2.2.1]hept-5-en-3-one. This breakthrough established the fundamental synthetic pathway for accessing azanorbornane derivatives and demonstrated their potential as versatile chemical intermediates.

The evolution of azanorbornane chemistry accelerated significantly during the late 20th and early 21st centuries, driven by the pharmaceutical industry's growing recognition of the value of rigid bicyclic scaffolds. Research groups worldwide began exploring the synthetic potential of these structures, developing increasingly sophisticated methodologies for their preparation and functionalization. The development of asymmetric synthesis techniques, particularly through aza-Diels-Alder cycloaddition reactions, enabled the preparation of enantiomerically pure azanorbornane derivatives with precise stereochemical control.

Contemporary advances in azanorbornane chemistry have been marked by the introduction of novel synthetic strategies, including strain-release formal cycloadditions and photochemical approaches. Recent work has demonstrated the construction of 2-azanorbornanes through strain-release formal cycloadditions initiated by energy transfer, utilizing new reagents such as azahousane in photosensitized reactions with alkenes. These methodological advances have expanded access to diverse substitution patterns and enabled gram-scale synthesis of azanorbornane derivatives, addressing previous limitations in the field.

The integration of click chemistry protocols has further revolutionized azanorbornane research, particularly in the context of drug discovery. The development of in situ screening protocols using copper-catalyzed click reactions between 7-substituted 2-ethynyl-7-azanorbornanes and azides has enabled rapid identification of bioactive compounds without requiring purification steps. This approach has proven particularly valuable for transmembrane protein targets, including G protein-coupled receptors such as opioid receptors.

Significance in Organic and Medicinal Chemistry

The significance of (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid in organic chemistry stems from its unique structural properties and synthetic versatility. The compound serves as a crucial building block for accessing complex molecular architectures while maintaining defined stereochemical relationships throughout synthetic sequences. Its rigid bicyclic framework provides exceptional control over three-dimensional molecular geometry, making it an invaluable tool for studying structure-activity relationships and developing conformationally constrained analogs of biologically active molecules.

In medicinal chemistry applications, azanorbornane derivatives have demonstrated remarkable utility as bioisosteres for more flexible ring systems, particularly piperidines and pyrrolidines. The rigid nature of the azanorbornane scaffold allows for precise positioning of pharmacophore elements, often resulting in enhanced selectivity and potency compared to their flexible counterparts. This property has led to their incorporation into numerous drug development programs targeting diverse therapeutic areas, including neurological disorders, infectious diseases, and metabolic conditions.

The pharmaceutical industry has increasingly recognized the value of rigid bicyclic structures like azanorbornanes in the context of "escaping flatland" - a strategic approach to accessing three-dimensional chemical space that differs significantly from traditional flat aromatic systems. This paradigm shift has driven substantial investment in developing synthetic methodologies for preparing azanorbornane derivatives and exploring their biological properties. The concept aligns with broader trends in medicinal chemistry toward developing compounds with improved pharmacokinetic properties and reduced off-target effects.

Specific therapeutic applications of azanorbornane derivatives include their use as neuraminidase inhibitors for antiviral therapy, gamma-aminobutyric acid aminotransferase inactivators for neurological conditions, and opioid receptor modulators for pain management. The success of these applications has validated the azanorbornane scaffold as a privileged structure in medicinal chemistry, capable of providing access to novel mechanisms of action and therapeutic targets.

Position within Bicyclic Amino Acid Family

Within the broader family of bicyclic amino acids, this compound occupies a distinctive position due to its specific structural features and synthetic accessibility. Bicyclic amino acids represent a specialized class of conformationally restricted analogs that offer enhanced structural stability and reduced flexibility compared to their acyclic counterparts. These compounds have found widespread application in medicine, biology, protein engineering, and chemistry due to their unique properties and synthetic versatility.

The structural classification of bicyclic amino acids encompasses various ring systems and substitution patterns, each offering distinct advantages for specific applications. The azanorbornane framework represents one of the most synthetically accessible and functionally versatile scaffolds within this family. Comparative analysis reveals that azanorbornane derivatives often exhibit superior synthetic tractability compared to other bicyclic amino acid systems, while maintaining comparable or enhanced biological activity profiles.

The conformational properties of this compound distinguish it from other bicyclic amino acids through its highly constrained geometry and defined exit vectors. Unlike more flexible bicyclic systems, the azanorbornane scaffold maintains a rigid three-dimensional structure that precisely positions functional groups and substituents. This property is particularly valuable in applications requiring strict geometric constraints, such as enzyme inhibitor design and protein-protein interaction modulators.

Structural comparison with related bicyclic amino acids reveals several key differentiating features:

Compound Class Ring System Key Structural Features Primary Applications
2-Azanorbornanes [2.2.1] Bicyclic Rigid bridge, defined stereochemistry Drug scaffolds, enzyme inhibitors
3-Azabicyclo[3.3.1]nonanes [3.3.1] Bicyclic Larger ring system, increased flexibility Neuropharmacology applications
2-Azabicyclo[3.3.0]octanes [3.3.0] Bicyclic Fused ring system, unique geometry Specialized pharmacological studies
Conformationally Restricted Glutamate Analogs Various bicyclic Amino acid mimetic properties Neurotransmitter research

The synthetic accessibility of azanorbornane derivatives through established methodologies, including aza-Diels-Alder reactions and strain-release cycloadditions, provides significant advantages over other bicyclic amino acid systems that may require more complex synthetic routes. This accessibility has contributed to the extensive exploration of azanorbornane chemistry and its widespread adoption in medicinal chemistry applications.

Research Objectives and Scope

Current research objectives in azanorbornane chemistry focus on expanding synthetic methodologies, exploring new biological applications, and developing structure-activity relationships for pharmaceutical applications. The primary goals include developing more efficient synthetic routes to enantiomerically pure azanorbornane derivatives, particularly those bearing diverse substitution patterns and functional groups. Recent advances in asymmetric synthesis, including the use of chiral auxiliaries such as 8-phenylmenthol and 8-phenylneomenthol, have enabled access to both enantiomers of key azanorbornane building blocks with high stereochemical purity.

The scope of contemporary azanorbornane research encompasses multiple interconnected areas of investigation. Synthetic methodology development remains a central focus, with particular emphasis on developing scalable processes suitable for pharmaceutical manufacturing. Recent work has demonstrated gram-scale synthesis of azanorbornane derivatives through strain-release formal cycloadditions, addressing previous limitations in accessing sufficient quantities of these compounds for biological evaluation.

Biological evaluation and structure-activity relationship studies constitute another major research direction, with investigations spanning diverse therapeutic targets and mechanisms of action. The identification of azanorbornane-based dual agonists for delta and kappa opioid receptors exemplifies the potential for discovering novel pharmacological profiles through systematic exploration of this chemical space. These studies have revealed that specific substitution patterns can dramatically influence receptor selectivity and functional activity, providing valuable insights for future drug design efforts.

Protein engineering applications represent an emerging area of azanorbornane research, with investigations into their use as conformational constraints in peptide and protein systems. The genetic encoding of norbornene-containing amino acids has enabled site-specific incorporation of these structures into proteins produced in diverse organisms, opening new possibilities for studying protein function and developing protein-based therapeutics. This approach allows for precise control over the location and orientation of azanorbornane modifications within protein structures.

The integration of azanorbornane chemistry with emerging technologies, including click chemistry and bioorthogonal labeling strategies, represents a rapidly expanding research frontier. The development of norbornene-tetrazine bioorthogonal reactions has enabled selective labeling and modification of azanorbornane-containing biomolecules under physiological conditions. These capabilities have significant implications for chemical biology applications and the development of targeted therapeutics.

Future research directions in azanorbornane chemistry are expected to focus on addressing remaining synthetic challenges, exploring new biological targets, and developing applications in areas such as chemical biology and materials science. The continued evolution of this field will likely be driven by advances in synthetic methodology, improved understanding of structure-activity relationships, and the identification of new therapeutic opportunities that benefit from the unique properties of the azanorbornane scaffold.

Properties

IUPAC Name

(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h1-2,4-6,8H,3H2,(H,9,10)/t4?,5-,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBWRUUYOYWXEY-XRVVJQKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1NC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=CC1C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is a bicyclic compound known for its unique structural properties and biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C6H7NO
  • Molecular Weight : 109.13 g/mol
  • CAS Number : 79200-56-9
  • Structure : The compound features a bicyclic structure that contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as a pharmacological agent.

The compound acts primarily through modulation of neurotransmitter systems and has been implicated in the inhibition of specific enzymes involved in metabolic pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

  • Neuraminidase Inhibition : It serves as a precursor for amino-peramivir, a potent neuraminidase inhibitor, which has implications in antiviral therapies, particularly against influenza viruses .
  • GABA Aminotransferase Inactivation : Analog compounds derived from this bicyclic structure have shown potential as GABA aminotransferase inactivators, which may have applications in treating neurological disorders .

Study 1: Antiviral Activity

A study demonstrated that derivatives of this compound were effective against influenza viruses by inhibiting neuraminidase activity. The results indicated a significant reduction in viral replication in vitro, suggesting potential for therapeutic use .

Study 2: Neurological Applications

Another research effort focused on the compound's analogs as GABA aminotransferase inhibitors. These compounds were tested for their ability to modulate GABA levels in neuronal cultures, resulting in enhanced inhibitory neurotransmission, which could be beneficial for conditions like epilepsy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Neuraminidase InhibitionPotent inhibition leading to reduced viral replication
GABA Aminotransferase InactivationModulation of GABA levels enhancing inhibitory transmission

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC6H7NO
Molecular Weight109.13 g/mol
CAS Number79200-56-9
Melting Point94–97 °C

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H9NO2
  • Molecular Weight : 139.15 g/mol
  • CAS Number : 184851-31-8
  • IUPAC Name : (3R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

The compound features a bicyclic structure that allows for unique reactivity and functionalization, making it a valuable building block in synthetic chemistry.

Medicinal Chemistry Applications

1. Synthesis of Antiviral Agents

(1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is integral in the synthesis of various antiviral drugs, particularly those targeting viral neuraminidases. Notably, it serves as a precursor for the synthesis of potent neuraminidase inhibitors, which are crucial in treating influenza and other viral infections.

Case Study: Neuraminidase Inhibitors

  • Compounds Developed : Amino-peramivir and other derivatives.
  • Mechanism of Action : These compounds inhibit the neuraminidase enzyme, preventing viral replication.

2. Development of Carbocyclic Nucleoside Analogues

The compound's structural properties facilitate the development of carbocyclic nucleoside analogues, which exhibit significant antiviral and anticancer activities.

Case Study: Carbovir and Abacavir

  • Synthesis Pathway : Utilizing this compound as a starting material to access these nucleosides.
  • Therapeutic Use : Both drugs are used in the treatment of HIV.

Synthetic Utility

The bicyclic structure of this compound allows for versatile chemical transformations, making it an essential intermediate in organic synthesis.

Table 1: Synthetic Applications

ApplicationDescription
FunctionalizationThe compound can undergo various reactions to introduce functional groups at specific sites.
γ-Lactam DerivativesIt serves as a precursor to synthesize γ-lactams, which are important in pharmaceutical chemistry.
Amino Acid DerivativesEnables the synthesis of γ-amino acids with potential biological activity.

Comparison with Similar Compounds

Parent Lactam: 2-Azabicyclo[2.2.1]hept-5-en-3-one

Key Differences :

  • Functional Group: The parent lactam (CAS: 49805-30-3, C₆H₇NO, MW: 109.12 g/mol) contains a ketone group instead of a carboxylic acid, making it less acidic and more reactive in ring-opening reactions .
  • Synthesis : Efficiently synthesized via bioresolution using lactamases, enabling enantiopure production of both (1R) and (1S) configurations .
  • Applications : A critical precursor for antiviral agents like Peramivir, where the lactam ring is opened and functionalized .

Research Findings :

  • Oxidation of the lactam yields dicarboxylic acids (e.g., cis-2,4-pyrrolidinedicarboxylic acid), highlighting its utility in generating chiral building blocks .

Saturated Analog: (1R,4S)-2-Azabicyclo[2.2.1]heptan-3-one

Key Differences :

  • Structure : The saturated derivative lacks the double bond, reducing strain and altering conformational flexibility .
  • Reactivity : Hydrogenation of the double bond diminishes electrophilicity, affecting its suitability for cycloaddition reactions used in drug synthesis .

Ester Derivatives: Methyl and Ethyl Esters

Examples :

  • Methyl ester (CAS: 130194-96-6, C₁₇H₂₁NO₂, MW: 271.35 g/mol): Increased lipophilicity enhances membrane permeability, making it useful in prodrug strategies .
  • Ethyl ester (CAS: 223505-12-2, C₁₇H₂₁NO₂, MW: 271.35 g/mol): Similar properties but with altered metabolic stability due to esterase susceptibility .

Research Findings :

  • Esters are intermediates in synthesizing carbocyclic nucleosides, where the carboxylic acid is protected to prevent undesired side reactions .

Enzymatic Interactions

Stereochemical Impact

  • Enantiopurity : Enantiomers of the parent lactam (>95% purity) are synthesized via lactamase resolution, ensuring precise stereochemical control in downstream applications .
  • Biological Activity: (1R)-configured derivatives exhibit distinct binding affinities; for example, (1R,3S,4S)-configured amino acids show >95% enantiopurity in cycloadducts for GABA aminotransferase inhibitors .

Data Tables

Table 1. Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Functional Group Key Feature
(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid 184851-31-8 C₇H₉NO₂ 139.15 Carboxylic acid Bridged bicyclic, double bond
2-Azabicyclo[2.2.1]hept-5-en-3-one 49805-30-3 C₆H₇NO 109.12 Lactam Parent lactam
Methyl ester derivative 130194-96-6 C₁₇H₂₁NO₂ 271.35 Ester Lipophilic prodrug form

Q & A

Basic: How is enantiopurity of (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid validated in synthetic routes?

Answer: Enantiopurity is confirmed using chiral high-performance liquid chromatography (HPLC). For example, cycloadducts derived from imine precursors (e.g., (R)- or (S)-configured imines) yield enantiomers with >95% purity when analyzed via chiral HPLC. This method distinguishes between (1R,3S,4S)- and (1S,3R,4R)-configurations, ensuring stereochemical fidelity in proline mimetics .

Table 1: Enantiopurity Analysis of Cycloadducts

Precursor ImineMajor Cycloadduct ConfigurationEnantiopurity (HPLC)
(S)-2.60(1R,3R,4S)>95%
(R)-2.60(1R,3S,4S)>95%

Basic: What spectroscopic methods are used to confirm the structure of bicyclo[2.2.1]hept-5-ene derivatives?

Answer: Nuclear magnetic resonance (¹H NMR, ¹³C NMR) and infrared (IR) spectroscopy are standard for structural elucidation. For example, IR confirms carboxylic acid functional groups, while ¹H NMR resolves bicyclic framework protons and substituent environments. X-ray crystallography may further validate stereochemistry in crystalline derivatives .

Advanced: How do reaction conditions influence stereochemical outcomes in phosphorylation of bicyclo[2.2.1]hept-5-ene systems?

Answer: Phosphorylation with diphenylphosphinic chloride (OPClPh₂) or chlorodiphenylphosphine (ClPPh₂) proceeds via nucleophilic substitution. Endo/exo isomerism in precursors dictates regioselectivity, with NMR and mass spectrometry confirming product structures. Mechanistic studies reveal that steric hindrance in the bicyclic system directs phosphorylation sites .

Table 2: Phosphorylation Reaction Outcomes

Precursor IsomerReagentProduct RegioselectivityYield (%)
endo-2-hydroxyOPClPh₂C3-substituted70–85
exo-2-hydroxyClPPh₂C2-substituted60–75

Advanced: What strategies resolve contradictions in stereochemical assignments of bicyclo[2.2.1]heptane derivatives?

Answer: Misassignments (e.g., misidentified azabicyclo[3.2.1]octanes as azabicyclo[2.2.1]heptanes) are resolved via comparative NMR analysis, X-ray crystallography, and chiral HPLC. For instance, pseudo-enantiomeric ligands in catalytic systems produce inverse chiral induction patterns, aiding stereochemical validation .

Advanced: How does acidic treatment induce skeletal rearrangements in 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives?

Answer: Trifluoroacetic acid (TFA) triggers stereospecific rearrangement of 2-aroyl-2-azabicyclo derivatives into 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones. The mechanism involves acid-catalyzed ring-opening followed by cyclization, confirmed by trapping intermediates (e.g., Diels–Alder adducts with N-phenylmaleimide) .

Advanced: What synthetic routes convert bicyclo[2.2.1]hept-5-en-3-one derivatives to functionalized amino acids?

Answer: Enantioselective reduction of (–)-2-azabicyclo[2.2.1]hept-5-en-3-one (–)-1 yields (–)-cis-3-aminocyclopentanecarboxylic acid in two steps. Alternatively, three-step pathways using pseudo-enantiomeric catalysts access (+)-enantiomers, with chiral HPLC monitoring intermediate purity .

Advanced: How does ligand pseudo-enantiomerism affect catalytic efficiency in asymmetric transformations?

Answer: Pseudo-enantiomeric ligands (e.g., (1R,4R,5S)- vs. (1S,4S,5R)-azabicyclo[3.2.1]octanes) exhibit inverse enantioselectivity. For example, ligand pseudo-enantiomers in nitromethane reactions show reduced enantiomeric excess (e.e.) despite higher yields, highlighting trade-offs between efficiency and selectivity .

Basic: What safety protocols are critical for handling azabicyclo derivatives?

Answer: Compounds like (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one require dark, dry storage (room temperature) and adherence to GHS hazard protocols (e.g., H302: harmful if swallowed; H318: eye damage). First-aid measures include immediate rinsing for eye/skin exposure and medical consultation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid
Reactant of Route 2
(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.